Lipophilicity Advantage: LogP of 4.20 Drives Enhanced Membrane Permeability vs. Unsubstituted Analog
The calculated LogP for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is 4.20 (ACD/Labs method) . In contrast, the unsubstituted parent compound (4-ethynylphenyl)methanamine (CAS 197844-23-8) exhibits a LogP of approximately 1.7 (estimated via multiple QSAR models) . The addition of the 4-chlorobenzyl group results in a LogP increase of ~2.5 units, signifying a substantial shift in lipophilicity. This is directly relevant to medicinal chemistry programs where central nervous system (CNS) penetration or improved cellular uptake is desired, as higher LogP values correlate with enhanced passive diffusion across lipid bilayers. The 4-chlorobenzyl moiety thus provides a measurable physicochemical differentiation that cannot be achieved with simpler ethynylphenyl methanamine scaffolds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.20 (calculated, ACD/Labs) |
| Comparator Or Baseline | (4-Ethynylphenyl)methanamine (CAS 197844-23-8) LogP ~1.7 (estimated) |
| Quantified Difference | Increase of ~2.5 log units |
| Conditions | Calculated values using ACD/Labs and QSAR models at 25°C |
Why This Matters
Procurement of the correct compound ensures the intended lipophilicity profile, which is critical for optimizing membrane permeability and pharmacokinetic properties in drug discovery campaigns.
